Naphthalene, decahydro-1,4-dimethyl-5-octyl-
Description
Naphthalene, decahydro-1,4-dimethyl-5-octyl- is a hydrogenated bicyclic compound derived from naphthalene. Its structure consists of a decahydronaphthalene (decalin) backbone substituted with methyl groups at positions 1 and 4 and an octyl chain at position 4. This configuration imparts unique physicochemical properties, such as increased hydrophobicity and stability compared to non-hydrogenated naphthalene derivatives.
Properties
CAS No. |
54964-83-9 |
|---|---|
Molecular Formula |
C20H38 |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
1,4-dimethyl-5-octyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C20H38/c1-4-5-6-7-8-9-11-18-12-10-13-19-16(2)14-15-17(3)20(18)19/h16-20H,4-15H2,1-3H3 |
InChI Key |
MOLLEMOFURMEID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CCCC2C1C(CCC2C)C |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Naphthalene
- Catalysts: Common catalysts include nickel-based catalysts such as Raney nickel, palladium on carbon, or platinum catalysts.
- Conditions: The hydrogenation is typically performed under elevated pressures of hydrogen (20-50 atm) and temperatures ranging from 100°C to 200°C.
- Process: Naphthalene is subjected to catalytic hydrogenation, converting the aromatic rings into saturated cyclohexane rings, yielding decahydronaphthalene as an intermediate.
Alkylation of Decahydronaphthalene
- Alkylating Agents: Methyl and octyl groups are introduced using alkyl halides or olefins under Friedel-Crafts alkylation conditions.
- Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) are employed to facilitate the alkylation.
- Regioselectivity: The 1,4-positions are targeted for methyl substitution, while the 5-position is alkylated with an octyl group.
- Reaction Conditions: Typically conducted in anhydrous solvents (e.g., dichloromethane) at low to moderate temperatures (0-50°C) to control substitution patterns.
Direct Liquefaction and Catalytic Conversion (Emerging Method)
Recent studies have explored direct liquefaction of biomass and coal derivatives to generate polycyclic hydrocarbons including naphthalene derivatives. For instance, catalytic liquefaction using iron-based nanocatalysts under hydrogen atmosphere can yield hydrogenated naphthalene derivatives with alkyl substituents.
- Catalyst Preparation: Iron (II) chloride tetrahydrate is reduced in the presence of polyethylene glycol and silica fume to form nano zero-valent iron catalysts.
- Reaction Conditions: Liquefaction at temperatures around 350°C with hydrogen pressure, using solvents such as ethanol or tetrahydrofuran.
- Advantages: This method offers high total conversion rates (above 90%) and oil yields, with improved selectivity towards alkylated decahydronaphthalene derivatives.
- Example Data:
| Parameter | Value |
|---|---|
| Catalyst | Fe-based nanocatalyst |
| Temperature | 350°C |
| Pressure | Hydrogen atmosphere |
| Conversion Efficiency | 92-97% total conversion |
| Oil Yield | 73-86% |
| Liquefaction Degree | 80-92% |
This approach is promising for industrial scale-up due to its efficiency and use of abundant catalyst materials.
Comparative Table of Preparation Methods
| Preparation Method | Catalysts Used | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Catalytic Hydrogenation | Raney Ni, Pd/C, Pt | 100-200°C, 20-50 atm H2 | High saturation, well-established | Requires high pressure and temp |
| Friedel-Crafts Alkylation | AlCl3, BF3 | 0-50°C, anhydrous solvents | Selective alkylation | Sensitive to moisture, side reactions |
| Direct Liquefaction with Nanocatalysts | Fe-based nanocatalysts | ~350°C, hydrogen atmosphere | High conversion, efficient catalyst | Requires catalyst preparation steps |
Chemical Reactions Analysis
Naphthalene, decahydro-1,4-dimethyl-5-octyl- undergoes various chemical reactions, including:
Scientific Research Applications
Naphthalene, decahydro-1,4-dimethyl-5-octyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Naphthalene, decahydro-1,4-dimethyl-5-octyl- involves its interaction with various molecular targets and pathways. As a hydrocarbon, it can interact with lipid membranes and proteins, potentially affecting their structure and function . The specific pathways and targets depend on the context of its use, such as in biological systems or industrial applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between decahydro-1,4-dimethyl-5-octyl-naphthalene and related compounds:
Key Observations:
Structural Complexity : Decahydro-1,4-dimethyl-5-octyl-naphthalene features a linear octyl chain, distinguishing it from branched or cyclic substituents in analogs like sclarene or labdane derivatives. This linear alkyl chain may enhance lipophilicity, influencing solubility and environmental partitioning .
Environmental Behavior: While methylnaphthalenes (e.g., 1-methylnaphthalene) are well-studied for toxicity and degradation , the hydrogenated structure of decahydro derivatives likely reduces aromaticity and associated carcinogenic risks, though empirical data are lacking .
Research Findings and Gaps
- Spectroscopic Data: The non-hydrogenated analog (1,4-dimethyl-5-octylnaphthalene) has documented mass spectra, providing a reference for identifying fragmentation patterns of the decahydro variant .
- Toxicological Uncertainty : The 2024 draft toxicological profile for naphthalene and methylnaphthalenes highlights gaps in understanding hydrogenated derivatives’ environmental persistence and biomonitoring .
Biological Activity
Naphthalene, decahydro-1,4-dimethyl-5-octyl- (CAS Registry Number: 54964-83-9) is a polycyclic aromatic hydrocarbon with a complex structure that has garnered interest for its potential biological activities. This article explores its biological properties, including antibacterial, antioxidant, and cytotoxic effects, based on diverse research findings.
Chemical Structure and Properties
Chemical Formula: CH
Molecular Weight: 278.5157 g/mol
IUPAC Name: 1,4-Dimethyl-5-n-octyldecahydronaphthalene
The compound is characterized by its hydrophobic nature, which influences its interaction with biological systems.
Antibacterial Activity
Recent studies have demonstrated the antibacterial potential of naphthalene derivatives. For instance, naphthalene compounds exhibit significant inhibition against various pathogenic bacteria. In a study investigating essential oils that included naphthalene derivatives, the mean zone of inhibition ranged from 20.67 ± 0.33 mm to 32.00 ± 1.00 mm against several strains, including methicillin-resistant Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) were reported to be between 250 to 15.625 μg/ml across different tested microorganisms.
Antioxidant Activity
Naphthalene derivatives have also been evaluated for their antioxidant properties. The antioxidant activity was assessed using various assays such as DPPH and FRAP. The IC values obtained from these assays indicated varying levels of effectiveness, with some extracts showing IC values exceeding 1000 μg/ml for DPPH but significantly lower values for FRAP assays (0.31 μg/ml) . This suggests that while some naphthalene derivatives may possess antioxidant capabilities, their efficacy can vary widely depending on the specific assay and concentration used.
Cytotoxic and Antitumor Effects
The cytotoxic potential of naphthalene derivatives has been explored in various studies. For example, certain naphthalene compounds have been shown to exhibit cytotoxicity towards cancer cell lines, indicating potential antitumor activity . The mechanisms of action often involve the induction of apoptosis in malignant cells. Additionally, studies have highlighted the antiangiogenic properties of these compounds, which could further support their use in cancer therapy .
Case Study: Antibacterial Efficacy
In a comparative study of essential oils containing naphthalene derivatives:
- Tested Bacteria: Methicillin-resistant Staphylococcus aureus, E. coli
- Methodology: Agar disk diffusion and microtiter broth dilution
- Findings: Significant antibacterial activity was noted with varying MICs across different bacterial strains .
Case Study: Antioxidant Potential
A study focusing on the antioxidant properties of naphthalene derivatives:
- Assays Used: DPPH and FRAP
- Results: IC values varied significantly; lower values indicated stronger antioxidant activity in specific extracts .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
